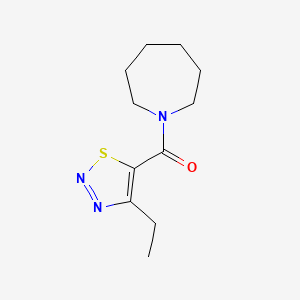![molecular formula C14H20N2O4S B7571235 N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)
N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide, commonly known as NMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NMS is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
NMS acts as a dopamine D2 receptor antagonist, which means that it blocks the binding of dopamine to these receptors. This leads to a decrease in the activity of dopamine in the brain, which can result in a reduction of symptoms associated with neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
NMS has been shown to have a range of biochemical and physiological effects, including the ability to reduce the activity of dopamine in the brain, as well as the ability to modulate the activity of other neurotransmitters such as serotonin and glutamate. NMS has also been shown to have antipsychotic effects, which could make it a potential treatment option for schizophrenia.
实验室实验的优点和局限性
One of the advantages of using NMS in lab experiments is its specificity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in neurological disorders. However, one of the limitations of using NMS is its potential toxicity, which means that careful consideration must be given to the dosage and administration of this compound in lab experiments.
未来方向
There are several potential future directions for research on NMS, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential therapeutic applications in other neurological disorders, and the investigation of its potential side effects and toxicity. Additionally, further research could be conducted to better understand the mechanism of action of NMS and its effects on other neurotransmitters in the brain.
合成方法
NMS can be synthesized using various methods, including the reaction of 3-piperidinemethanol with 5-methylfuran-2-carboxylic acid, followed by the reaction with methanesulfonyl chloride. Another method involves the reaction of 3-piperidinemethanol with 5-methylfuran-2-carbonyl chloride, followed by the reaction with methanesulfonic acid. The synthesis of NMS requires a high degree of precision and expertise to ensure the purity and quality of the final product.
科学研究应用
NMS has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. NMS has been shown to act as a dopamine D2 receptor antagonist, which makes it a potential candidate for treating the symptoms of Parkinson's disease. In addition, NMS has been shown to have antipsychotic effects, making it a potential treatment option for schizophrenia.
属性
IUPAC Name |
N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-5-6-13(20-11)7-8-14(17)16-9-3-4-12(10-16)15-21(2,18)19/h5-8,12,15H,3-4,9-10H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGRGWTTWWBWTC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCCC(C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCCC(C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-benzothiophen-3-ylmethyl(methyl)amino]-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7571161.png)

![Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate](/img/structure/B7571189.png)
![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylsulfonylpropanamide](/img/structure/B7571192.png)

![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)

![3-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazolidin-2-one](/img/structure/B7571206.png)

![3-[1-(2-Chlorophenyl)ethylamino]-5-methyloxolan-2-one](/img/structure/B7571223.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyloxolane-2-carboxamide](/img/structure/B7571229.png)
![4-bromo-2-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571230.png)